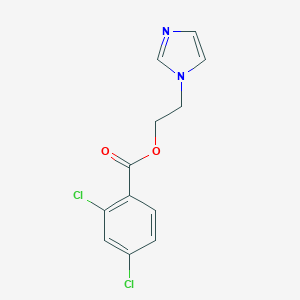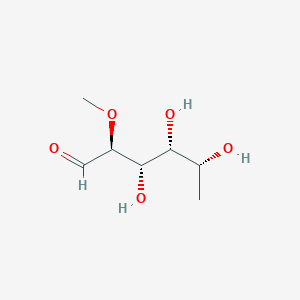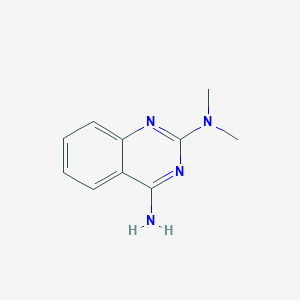![molecular formula C11H15NO4 B231450 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol CAS No. 18212-81-2](/img/structure/B231450.png)
2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol, also known as salenH2, is a chelating ligand widely used in coordination chemistry and bioinorganic chemistry. It is a versatile compound that has attracted significant attention due to its unique properties, including its ability to coordinate with metal ions, its stability, and its potential as a catalyst in various chemical reactions.
Mecanismo De Acción
SalenH2 acts as a chelating agent, forming stable complexes with metal ions. The coordination of metal ions by 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol can lead to changes in the metal's electronic properties, resulting in altered reactivity and selectivity in chemical reactions.
Efectos Bioquímicos Y Fisiológicos
SalenH2 has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, enzyme inhibition, and metal ion transport. Its ability to chelate metal ions has also been studied in the context of metal toxicity and metal homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SalenH2 is a versatile compound that offers several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. However, its use can be limited by factors such as its potential toxicity and the need for specialized equipment to study its coordination chemistry.
Direcciones Futuras
For 2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol research could include the development of new synthetic methods, the exploration of its potential as a therapeutic agent, and the investigation of its coordination chemistry with new metal ions.
Métodos De Síntesis
SalenH2 can be synthesized through the condensation of 2-hydroxybenzaldehyde and ethylenediamine in the presence of formaldehyde. The resulting product is a Schiff base that can be protonated to form the corresponding bis(salicylidene)ethylenediamine ligand.
Aplicaciones Científicas De Investigación
SalenH2 has been extensively studied in various fields of science, including chemistry, biochemistry, and pharmacology. Its unique properties make it an attractive compound for a wide range of applications, including catalysis, sensing, drug delivery, and imaging.
Propiedades
Número CAS |
18212-81-2 |
|---|---|
Nombre del producto |
2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol |
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-[(2-hydroxyphenyl)methylideneamino]propane-1,3-diol |
InChI |
InChI=1S/C11H15NO4/c13-6-11(7-14,8-15)12-5-9-3-1-2-4-10(9)16/h1-5,13-16H,6-8H2 |
Clave InChI |
VSZDDNMBCBBGJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NC(CO)(CO)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3.2.1]Propellane](/img/structure/B231374.png)


![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)

![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)



![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)



